molecular formula C10H10BrFO2 B6305568 Ethyl 2-bromo-6-fluoro-4-methylbenzoate CAS No. 1807088-10-3

Ethyl 2-bromo-6-fluoro-4-methylbenzoate

Cat. No. B6305568
CAS RN: 1807088-10-3
M. Wt: 261.09 g/mol
InChI Key: DLXPKHRVXDAWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-6-fluoro-4-methylbenzoate is a chemical compound with the CAS Number: 1807088-10-3 . It has a molecular weight of 261.09 g/mol . This compound is not intended for human or veterinary use but is often used for research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 . This indicates that the molecule consists of a benzoate core with ethyl, bromo, fluoro, and methyl substituents at specific positions.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 2-8°C . The physical form of this compound is not specified .

Safety and Hazards

The safety information available indicates that Ethyl 2-bromo-6-fluoro-4-methylbenzoate is a combustible liquid. It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include “Harmful if swallowed” and "Harmful to aquatic life" . The precautionary statements advise against eating, drinking, or smoking when using this product, and recommend wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-bromo-6-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXPKHRVXDAWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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